Bumadizone calcium salt hemihydrate is a compound derived from Bumadizone, a nonsteroidal anti-inflammatory drug (NSAID) known primarily for its analgesic and anti-inflammatory properties. It is classified under the category of acetic acid derivatives and is utilized in various pharmaceutical formulations, particularly for conditions involving inflammation and pain management. The compound's molecular formula is , indicating that it includes a hemihydrate form which can influence its solubility and bioavailability in pharmaceutical applications .
Bumadizone calcium salt hemihydrate is synthesized from Bumadizone, which itself is derived from butylmalonic acid and 1,2-diphenylhydrazine through a condensation reaction. The classification of this compound as an NSAID places it within a broader category of medications that are effective in reducing inflammation, pain, and fever by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .
The synthesis of Bumadizone calcium salt hemihydrate involves several key steps:
The molecular structure of Bumadizone calcium salt hemihydrate can be represented by its canonical SMILES notation: CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O
. This structure reveals the presence of two phenyl rings attached to a carbon chain with functional groups characteristic of carboxylic acids and amides. The hemihydrate form indicates the inclusion of water molecules in its crystalline structure, which can affect its solubility and stability .
Bumadizone calcium salt hemihydrate can participate in various chemical reactions:
Bumadizone exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The mechanism involves:
Studies indicate that Bumadizone demonstrates a short half-life (approximately 4 hours) and undergoes significant first-pass metabolism. Its release profile is pH-dependent, making it suitable for targeted drug delivery systems aimed at specific gastrointestinal sites .
Bumadizone calcium salt hemihydrate has several significant applications in scientific research and pharmaceuticals:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0